N'-BENZYL-N-(3-METHOXYPHENYL)ETHANEDIAMIDE
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Overview
Description
N-benzyl-N’-(3-methoxyphenyl)oxamide is an organic compound with the molecular formula C16H16N2O3 It is a member of the oxamide family, characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asp-hydroxy-phenylpyruvate dioxygenase (HPPD) . HPPD is a known herbicide target .
Mode of Action
For instance, some benzyl compounds are known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions .
Biochemical Pathways
The inhibition of hppd, as seen in similar compounds, can disrupt the tyrosine catabolism pathway .
Result of Action
The inhibition of enzymes like hppd can lead to the disruption of biochemical pathways, potentially causing various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N’-(3-methoxyphenyl)oxamide can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and reaction times of several hours.
Industrial Production Methods
While specific industrial production methods for N-benzyl-N’-(3-methoxyphenyl)oxamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(3-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.
Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamides, while reduction could produce amines.
Scientific Research Applications
N-benzyl-N’-(3-methoxyphenyl)oxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of enzyme inhibition.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
N-benzyl-N’-(3-methoxyphenyl)oxamide can be compared to other oxamide derivatives, such as:
N,N’-dibenzyl oxamide: Similar structure but lacks the methoxy group, which can affect its reactivity and binding properties.
N,N’-bis(3-methoxyphenyl)oxamide: Contains two methoxy groups, which may enhance its solubility and interaction with certain targets.
N-benzyl-N’-(4-methoxyphenyl)oxamide: The position of the methoxy group can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
N-benzyl-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-5-8-13(10-14)18-16(20)15(19)17-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAPKCYPYLMDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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